3-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2S/c17-14-3-1-2-11(6-14)16(19)18-8-15-7-13(10-21-15)12-4-5-20-9-12/h1-7,9-10H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAGJBMDDNXMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the coupling of a furan derivative with a thiophene derivative, followed by the introduction of a benzamide group. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
3-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b)
3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide (VU0366248)
- Structure : Contains a thiazole ring and pyrimidinyloxy substituent.
- Biological Relevance : Acts as a metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulator .
- Key Differences : The thiazole and pyrimidine groups introduce nitrogen atoms, increasing hydrogen-bonding capacity versus the target’s sulfur-containing thiophen and oxygen-rich furan.
Fluorinated Benzamide Derivatives
3-Fluoro-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide (TTFB)
- Structure : Features a tert-butyl-thiazole substituent.
- Properties : Higher molecular weight (330.35 g/mol) due to the bulky tert-butyl group .
- Key Differences : The tert-butyl group enhances steric hindrance, likely reducing binding affinity to flat protein pockets compared to the target’s planar thiophen-furan system.
3-Fluoro-N-(3-fluorophenyl)benzamide (1) and 3-Fluoro-N-(4-fluorophenyl)benzamide (2)
- Structure : Simple fluorophenyl-substituted benzamides.
- Analytical Challenges : Overlapping ¹H NMR signals due to scalar coupling between fluorine and aromatic protons, a issue shared with the target compound .
- Key Differences : Simpler structures lack the heterocyclic complexity of the target, resulting in lower logP and altered pharmacokinetics.
Benzamides with Thiophen-Based Substituents
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b)
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide
- Structure : Contains a dihydrothienylidene ring and dual fluorine atoms.
- Crystallography : Orthorhombic crystal system (P212121), with geometric parameters typical of rigid benzamide derivatives .
- Key Differences : The dihydrothienylidene ring introduces conformational rigidity, contrasting with the target’s flexible methylene linker.
Discussion of Substituent Effects
- Fluorine : Enhances electron-withdrawing effects, improving metabolic stability and binding to hydrophobic pockets .
- Thiophen-Furan System: Provides extended π-conjugation, favoring interactions with aromatic residues in protein targets.
- Heterocyclic Variations : Thiazole and pyrimidine substituents (e.g., VU0366248) introduce hydrogen-bonding sites, whereas tert-butyl groups (e.g., TTFB) prioritize steric effects .
Biological Activity
The compound 3-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Intermediates : The furan and thiophene rings are synthesized using established methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
- Coupling Reaction : The intermediates are coupled with a benzamide derivative, often utilizing palladium-catalyzed cross-coupling reactions.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C17H14FNO3S |
| Molecular Weight | 331.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2379997-20-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. Notably, it may inhibit kinases involved in cancer cell proliferation, which is critical for its anticancer properties. The presence of fluorine enhances binding affinity and metabolic stability, making it a promising candidate for drug development.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study reported an IC50 value indicating potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.65 |
| HeLa | 2.41 |
These findings suggest that the compound may interfere with cellular processes critical for tumor growth and survival.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated the compound's ability to induce apoptosis, as evidenced by increased caspase activity.
- SAR Analysis : Structure-activity relationship (SAR) studies have shown that modifications to the benzamide moiety significantly affect biological activity, emphasizing the importance of electronic and steric properties in drug design.
Applications in Medicinal Chemistry
The compound is being investigated for its potential applications in:
- Anti-inflammatory Drugs : It shows promise in modulating inflammatory pathways.
- Organic Electronics : Its unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
